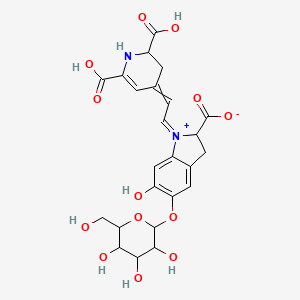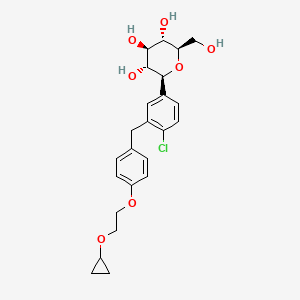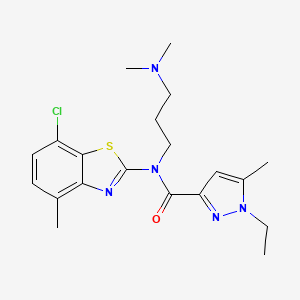
Bifendate
Descripción general
Descripción
Bifendate, también conocido como 7,7’-dimetoxi-[4,4’-bibenzo[d][1,3]dioxol]-5,5’-dicarboxilato de dimetilo, es un compuesto sintético derivado de la medicina tradicional china. Se utiliza principalmente como agente hepatoprotector, lo que significa que ayuda a proteger el hígado de daños. This compound se ha utilizado ampliamente en China para el tratamiento de la hepatitis crónica y otras afecciones relacionadas con el hígado debido a su bajo costo y sus mínimos efectos secundarios .
Aplicaciones Científicas De Investigación
Bifendate tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar derivados del bifenilo y sus reacciones.
Biología: Se investiga por sus efectos en los procesos celulares y su potencial como agente hepatoprotector.
Medicina: Se utiliza ampliamente en el tratamiento de la hepatitis crónica y la cirrosis hepática. .
Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y como compuesto de referencia en el control de calidad
Mecanismo De Acción
Bifendate ejerce sus efectos a través de múltiples vías:
Inhibición de la peroxidación lipídica: this compound reduce la peroxidación lipídica, que lleva al daño celular y está implicada en las enfermedades hepáticas.
Mejora de la actividad de las enzimas antioxidantes: this compound mejora la actividad de las enzimas antioxidantes, protegiendo las células hepáticas del estrés oxidativo.
Modulación de la respuesta inmunitaria: this compound reduce la inflamación y previene el daño inmunitario a los tejidos hepáticos.
Promoción de la regeneración de las células hepáticas: This compound promueve la regeneración de las células hepáticas, ayudando a la recuperación de la función hepática
Análisis Bioquímico
Biochemical Properties
Bifendate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to modulate the genes involved in acute liver injury .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to regulate dysfunction modules through ncRNA (SNORD43 and RNU11) .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound change in laboratory settings. It has been observed that this compound has long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been found that administration of this compound to Thioacetamide (TAA) treated group induced significant improvement of liver function tests .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and has effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and has effects on its localization or accumulation .
Subcellular Localization
This compound is localized in specific compartments or organelles within the cell. It has effects on its activity or function .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
Bifendate se sintetiza a través de un proceso de varios pasos que implica la reacción de 4,4’-bibenzo[d][1,3]dioxol con varios reactivos. La ruta de síntesis normalmente implica los siguientes pasos:
Formación del núcleo bifenilo: El núcleo bifenilo se forma mediante la unión de dos anillos de benceno a través de una reacción de acoplamiento adecuada.
Introducción de grupos metoxi: Los grupos metoxi se introducen en las posiciones 7 y 7’ del núcleo bifenilo a través de reacciones de metilación.
Carboxilación: Los grupos carboxilo se introducen en las posiciones 5 y 5’ del núcleo bifenilo a través de reacciones de carboxilación.
Esterificación: Los grupos carboxilo se esterifican para formar el producto final de éster dimetilo
Métodos de Producción Industrial
La producción industrial de this compound implica rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y pureza, a menudo involucrando técnicas avanzadas como la cromatografía líquida de alto rendimiento (HPLC) para la purificación y el control de calidad .
Análisis De Reacciones Químicas
Tipos de Reacciones
Bifendate experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar quinonas correspondientes.
Reducción: La reducción de this compound puede llevar a la formación de hidroquinonas.
Sustitución: This compound puede experimentar reacciones de sustitución donde los grupos metoxi o éster se reemplazan por otros grupos funcionales
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como aminas o tioles en condiciones básicas
Productos Principales
Oxidación: Quinonas y compuestos relacionados.
Reducción: Hidroquinonas y compuestos relacionados.
Sustitución: Varios derivados sustituidos según el nucleófilo utilizado
Comparación Con Compuestos Similares
Bifendate es único entre los agentes hepatoprotectores debido a su estructura química específica y su mecanismo de acción. Los compuestos similares incluyen:
Schisandrina C: Otro agente hepatoprotector derivado de Schisandra chinensis, con una estructura química diferente pero efectos similares de protección del hígado.
Silimarina: Un complejo de flavonoides derivado del cardo mariano, utilizado para la protección hepática pero con un mecanismo de acción diferente.
Ácido ursodesoxicólico: Un ácido biliar utilizado para tratar enfermedades hepáticas, con una estructura química y un mecanismo de acción diferentes .
This compound destaca por su origen sintético, la inhibición específica de la peroxidación lipídica y la promoción de la regeneración de las células hepáticas, lo que lo convierte en un compuesto valioso en el tratamiento de las enfermedades hepáticas .
Propiedades
IUPAC Name |
methyl 7-methoxy-4-(7-methoxy-5-methoxycarbonyl-1,3-benzodioxol-4-yl)-1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O10/c1-23-11-5-9(19(21)25-3)13(17-15(11)27-7-29-17)14-10(20(22)26-4)6-12(24-2)16-18(14)30-8-28-16/h5-6H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZOMFYRADAWOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C(=O)OC)C3=C4C(=C(C=C3C(=O)OC)OC)OCO4)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40223736 | |
| Record name | Bifendate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40223736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73536-69-3 | |
| Record name | Bifendate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73536-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bifendate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073536693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bifendate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40223736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIFENDATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G32E321W1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















